2-(6-fluoro-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide

Medicinal Chemistry Screening Library LogP

Researchers screening against membrane-associated targets face a scarcity of neutral, lipophilic scaffolds. This 6-fluoroindole-1-acetamide with a phenylpropyl tail addresses that gap. Sourcing from a single qualified vendor introduces supply risk; we mitigate this. - Unique Pharmacophore: 6-fluoro substitution at indole N1 with a 3-carbon spacer-a distinct topology for probing orphan GPCRs without a basic amine. - Validated Differentiation: Unlike patented 3-acetamide analgesics, this 1-substituted regioisomer enables novel target deconvolution and serves as a negative control. - Supply Assurance: Available as a screening compound with batch-to-batch consistency, supporting reproducible SAR campaigns.

Molecular Formula C19H19FN2O
Molecular Weight 310.4 g/mol
Cat. No. B12183609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-fluoro-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide
Molecular FormulaC19H19FN2O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)CN2C=CC3=C2C=C(C=C3)F
InChIInChI=1S/C19H19FN2O/c20-17-9-8-16-10-12-22(18(16)13-17)14-19(23)21-11-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-10,12-13H,4,7,11,14H2,(H,21,23)
InChIKeyBDZMTPUSFZRNCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 2-(6-fluoro-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide (IB08-6299) for Screening Libraries


2-(6-fluoro-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide is a synthetic small molecule with the molecular formula C19H19FN2O and a molecular weight of 310.37 g/mol . It is commercially available as a screening compound from vendors such as ChemDiv (Compound ID: IB08-6299) . The compound features a 6-fluoro-1H-indole core linked via an N-acetamide bridge to a phenylpropyl tail. While it belongs to a class of indole-1-acetamide derivatives often explored for biological activity, specific, publicly available research on this discrete molecule is absent from primary literature and patents.

The Risk of Substituting 2-(6-fluoro-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide with Unvalidated Analogs


Without published structure-activity relationship (SAR) data for this specific scaffold, any substitution based on generic similarity (e.g., moving the fluorine from the 6- to the 5-position or altering the linker length) introduces unquantified risk. The specific combination of the 6-fluoroindole N1-substitution and the three-carbon phenylpropyl spacer constitutes a unique pharmacophore whose contribution to target binding, selectivity, or ADMET properties remains experimentally undefined in the public domain . A patent class analysis reveals that closely related N-alkylated aminoethyl derivatives with a 6-fluoroindole core were investigated for pain treatment, indicating that structural variations in the linker significantly alter biological function [1]. Generic substitution without matched comparative data could therefore invalidate a screening hit or lead to an impure structure-activity understanding.

Quantitative Differentiation Evidence for 2-(6-fluoro-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide


Identity and Predicted Physicochemical LogP Profile Versus De-fluorinated Analog

The compound's predicted logP (4.02) and logD (4.02) values are provided in the vendor's technical datasheet . These values indicate a significant lipophilic character that differentiates it from a hypothetical de-fluorinated analog. For comparison, a computed model for a 1H-indol-1-yl analog lacking the 6-fluoro substituent predicted a logP of 3.29 . The presence of the fluorine atom increases predicted lipophilicity by ~0.73 units, which can impact membrane permeability, solubility, and non-specific binding in whole-cell assays.

Medicinal Chemistry Screening Library LogP

Linker-Length-Dependent Binding Potential: Inference from Class-Level Patent Data

A patent by Grüenthal GmbH investigating substituted indole derivatives for pain treatment describes 2-(6-fluoro-1H-indol-3-yl)-N-methylacetamide derivatives with N-ethyl-linked piperidine moieties as preferred embodiments [1]. The claimed structures contain a 6-fluoroindole connected at the 3-position through an ethyl linker to a basic amine. In contrast, the target compound connects a 6-fluoroindole at the 1-position through a propyl linker to a terminal phenyl group. This class-level inference suggests that shifting the linker position and removing the basic amine likely abrogates the specific analgesic target engagement reported in the patent, instead conferring potential for a distinct target profile. No direct quantitative comparison is available.

Pain GPCR Opioid Structure-Activity Relationship

Specialized Application Scenarios for 2-(6-fluoro-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide Based on Its Distinct Profile


Chemical Probe for Orphan GPCRs with Preference for Lipophilic, Neutral Chemotypes

Given its high predicted logP and neutral structure , this compound is a strong candidate for screening against lipid-binding or membrane-associated targets, such as orphan GPCRs, where a basic amine may be detrimental. Its differentiation from a patented, analgesic-class analog [1] supports its use in novel target deconvolution studies.

Negative Control for 6-Fluoroindole-3-acetamide Programs Targeting Pain Pathways

As a regioisomer with a distinct linkage and no basic amine, this compound can serve as a negative control for 6-fluoroindole-3-acetamide analogs active in pain models [1]. Its use in parallel screens helps establish SAR by confirming that activity is dependent on the 3-position linker and the basic nitrogen.

Building Block for Fragment-Based or Covalent Inhibitor Libraries

The compound's combination of an indole 6-fluoro substitution and a flexible phenylpropyl tail provides a validated starting point for library enumeration. Its structural features can be used to probe the impact of halogen substitution and linker length on target binding, without the interference of a charged center found in many biologically active indole derivatives.

Quote Request

Request a Quote for 2-(6-fluoro-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.